molecular formula C11H20N4 B1276609 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 957514-00-0

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B1276609
CAS No.: 957514-00-0
M. Wt: 208.3 g/mol
InChI Key: SNHLSCHBRJBXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a heterocyclic compound with the molecular formula C11H20N4. This compound features a pyrazole ring substituted with three methyl groups and a piperazine ring.

Safety and Hazards

  • Safety Note : Buyer assumes responsibility to confirm product identity and purity

Preparation Methods

The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of 1,3,5-trimethylpyrazole with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of piperazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole and piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with active sites, while the piperazine ring provides additional binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLSCHBRJBXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424501
Record name 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957514-00-0
Record name 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.